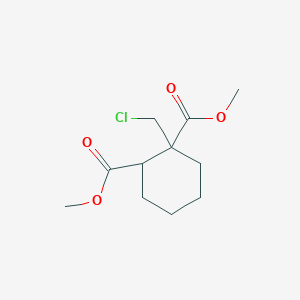
Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a chloromethyl group and two ester groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate typically involves the chloromethylation of dimethyl cyclohexane-1,2-dicarboxylate. This can be achieved through the reaction of dimethyl cyclohexane-1,2-dicarboxylate with formaldehyde and hydrochloric acid under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester groups can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid derivatives.
Reduction: Formation of cyclohexane-1,2-diol derivatives.
Scientific Research Applications
Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This can lead to the formation of covalent bonds and subsequent biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,2-dimethylcyclohexane-1,2-dicarboxylate
- Dimethyl 1,4-cyclohexanedicarboxylate
- Dimethyl 1,2-dibromocyclohexane-1,2-dicarboxylate
Uniqueness
Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chloromethyl group allows for specific substitution reactions that are not possible with other similar compounds.
Properties
CAS No. |
85750-78-3 |
|---|---|
Molecular Formula |
C11H17ClO4 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H17ClO4/c1-15-9(13)8-5-3-4-6-11(8,7-12)10(14)16-2/h8H,3-7H2,1-2H3 |
InChI Key |
NDDYAZIVVDOEJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1(CCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















